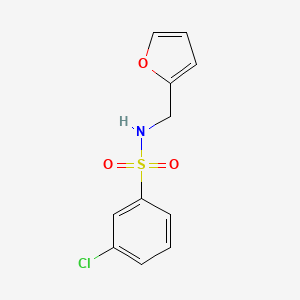

3-氯-N-(呋喃-2-基甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds closely related to 3-chloro-N-(furan-2-ylmethyl)benzenesulfonamide, such as N-(furan-3-ylmethylene)benzenesulfonamides, involves gold(I)-catalyzed cascade reactions from accessible starting materials, highlighting innovative pathways in organic synthesis involving group migration and gold carbenoid chemistry (Wang et al., 2014).

Molecular Structure Analysis

Studies on isomorphous benzenesulfonamide crystal structures, including compounds with chlorophenyl furan-2-ylmethyl groups, reveal intricate details on intermolecular C-H...O, C-H...π, and C-H...Cl interactions. These interactions significantly influence the crystal packing and structural stability of these compounds (Bats et al., 2001).

Chemical Reactions and Properties

Reactivity studies show that benzenesulfonyl substituted furoxans, a class of compounds related to 3-chloro-N-(furan-2-ylmethyl)benzenesulfonamide, undergo reactions with ethanol and ethanethiol in basic medium to yield ethers and sulphides, respectively. These reactions underline the compound's versatility as an intermediate for synthesizing biologically interesting molecules (Sorba et al., 1996).

Physical Properties Analysis

The physical properties of closely related compounds, such as 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate, reveal significant insights into the molecular arrangement and hydrogen bonding patterns. These properties are crucial for understanding the compound's stability and reactivity under various conditions (Suchetan et al., 2011).

Chemical Properties Analysis

The rearrangement reactions of benzenesulfonyl substituted compounds in an alkaline medium demonstrate the chemical versatility of these molecules. For instance, the treatment with benzenesulfonyl chloride leads to high yields of carboxylic acids via a Beckmann rearrangement, showcasing the potential for synthetic applications in organic chemistry (Stankyavichus et al., 1999).

科学研究应用

- 研究人员探索了吲哚衍生物的抗病毒潜力。 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物显示出对甲型流感病毒的抑制活性 . 此外,4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物对柯萨奇病毒B4表现出效力 . 这些发现突出了该化合物在抗病毒药物开发中的潜力。

抗病毒活性

属性

IUPAC Name |

3-chloro-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1-7,13H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZZMEXHVVSDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)